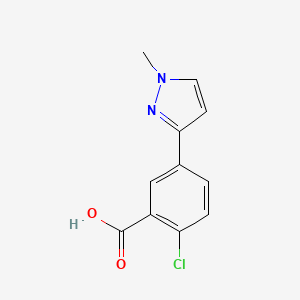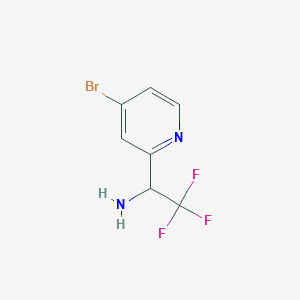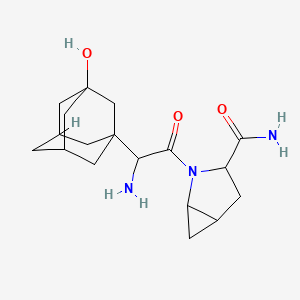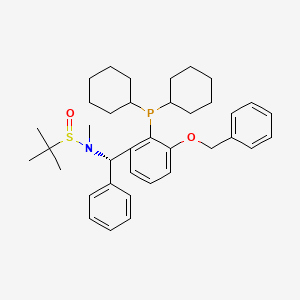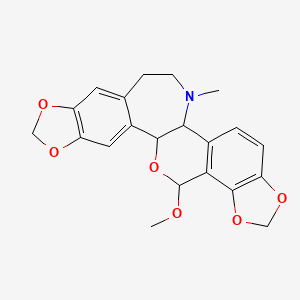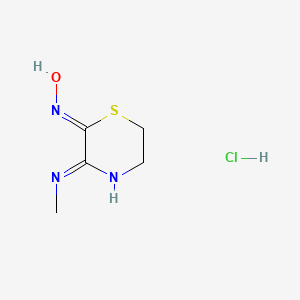![molecular formula C24H29N3O7 B15124784 2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound z-Lys(Z)-gly-oh, also known as Nα,Nε-Di-Z-L-lysine-glycine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of benzyloxycarbonyl (Z) protecting groups on the lysine residues. It is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of z-Lys(Z)-gly-oh typically involves the protection of lysine residues with benzyloxycarbonyl groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms Nα,Nε-Di-Z-L-lysine, which is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In industrial settings, the production of z-Lys(Z)-gly-oh follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pH, and reaction time .
化学反应分析
Types of Reactions
z-Lys(Z)-gly-oh undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting groups can be removed through hydrolysis using acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected lysine-glycine derivatives, oxidized or reduced forms of the compound, and substituted derivatives with various functional groups .
科学研究应用
z-Lys(Z)-gly-oh has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, providing stability and protection during the synthesis process.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery and diagnostics.
Drug Development: It is employed in the development of peptide-based drugs, particularly in the design of prodrugs and drug delivery systems.
Biochemical Studies: z-Lys(Z)-gly-oh is used in various biochemical assays and studies to investigate enzyme activity, protein interactions, and cellular processes.
作用机制
The mechanism of action of z-Lys(Z)-gly-oh involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl groups prevent unwanted side reactions by shielding the reactive amino and carboxyl groups of lysine. This allows for the controlled and precise assembly of peptides. The compound can also interact with enzymes and proteins, influencing their activity and stability .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Z)-OH: Another lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Lys(Z)-OH: A lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Z-Lys(Z)-OMe: A methyl ester derivative of z-Lys(Z)-OH.
Uniqueness
z-Lys(Z)-gly-oh is unique due to its dual benzyloxycarbonyl protection, which provides enhanced stability and reactivity compared to other lysine derivatives. This makes it particularly useful in complex peptide synthesis and bioconjugation applications .
属性
IUPAC Name |
2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
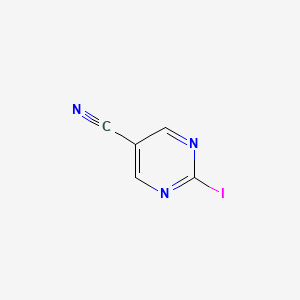
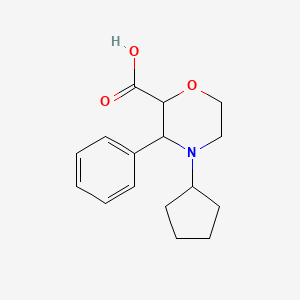
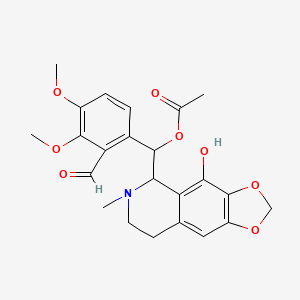
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
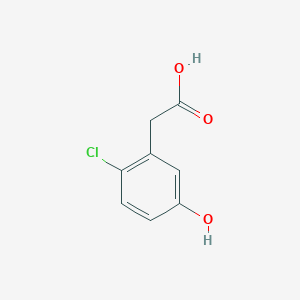
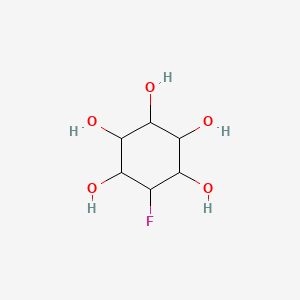

![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
